(R)-叔丁基(1-氨基丙烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

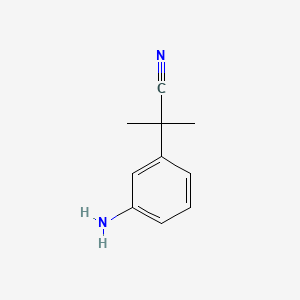

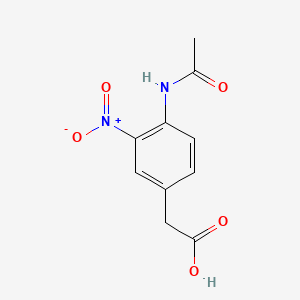

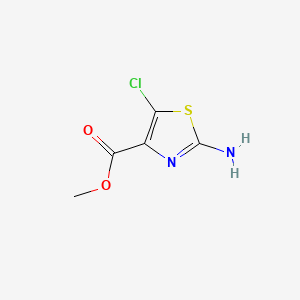

“®-tert-Butyl (1-aminopropan-2-yl)carbamate” is a chemical compound with the molecular formula C8H18N2O2 . It is used in various fields of medicine and has an important role in modern drug discovery and medicinal chemistry .

Synthesis Analysis

The synthesis of carbamates, such as “®-tert-Butyl (1-aminopropan-2-yl)carbamate”, can be achieved through a green, eco-friendly, and cost-effective technique . The process involves the use of a nano-scale Cu@salicylaldehyde-modified-chitosan (Cu@Sal-CS) catalyst in the C–O and C–N oxidative coupling . This catalyst is characterized using Fourier transform infrared spectroscopy (FT-IR), scanning electron microscopy (SEM), Energy-dispersive X-ray spectroscopy (EDXS), and inductively coupled plasma (ICP) analysis .

Molecular Structure Analysis

The molecular structure of “®-tert-Butyl (1-aminopropan-2-yl)carbamate” is characterized by the presence of the -O-CO-NH- linkage . The compound has a molecular weight of 174.24 and a monoisotopic mass of 174.136826 Da .

Chemical Reactions Analysis

Carbamates, including “®-tert-Butyl (1-aminopropan-2-yl)carbamate”, can be produced through the substitution of amino and carboxyl moieties on the unstable carbamic acid (H2N-COOH) with structurally diverse groups . The carbamate group owes its functionality to the structural similarity between amides (R2NR3-CO-R1) and carbamates .

Physical And Chemical Properties Analysis

“®-tert-Butyl (1-aminopropan-2-yl)carbamate” has a density of 1.0±0.1 g/cm3, a boiling point of 263.7±23.0 °C at 760 mmHg, and a flash point of 113.3±22.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its ACD/LogP is 0.89, and its ACD/LogD (pH 7.4) is -1.01 .

科学研究应用

氨基甲酰化反应

CO₂绿色氨基甲酸酯形成

锡催化的转氨基甲酰化

作用机制

Target of Action

Carbamates in general are known to interact with various enzymes and receptors in the body, often inhibiting their function .

Mode of Action

Carbamates typically work by forming a carbamic acid intermediate, which then interacts with its target . The carbamic acid intermediate is derived from the starting material and CO2 in the presence of a base . This intermediate is then dehydrated to generate the corresponding isocyanate, which can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The effects of carbamates can vary widely depending on their specific targets and the biochemical pathways they affect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-tert-Butyl (1-aminopropan-2-yl)carbamate. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate can be mediated by superbases .

未来方向

Carbamates, including “®-tert-Butyl (1-aminopropan-2-yl)carbamate”, have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They are integral parts of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

属性

IUPAC Name |

tert-butyl N-[(2R)-1-aminopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662580 |

Source

|

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100927-10-4 |

Source

|

| Record name | tert-Butyl [(2R)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)